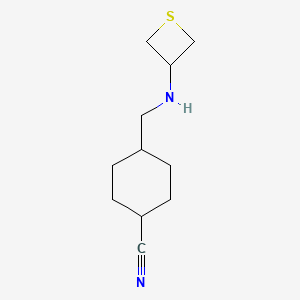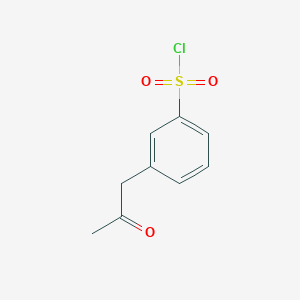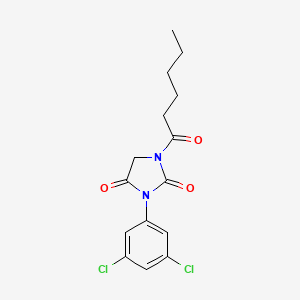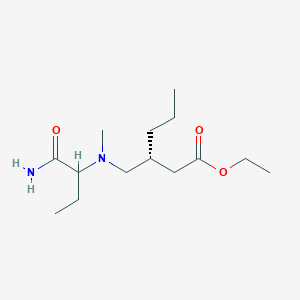
(R)-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate is a compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate typically involves the reaction of an oxazolidinone derivative with a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the sulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, oxazolidinone derivatives, including this compound, are explored for their antimicrobial properties. They have shown promise in the treatment of bacterial infections, particularly those resistant to other antibiotics.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinone Derivatives: Compounds such as linezolid and tedizolid are well-known oxazolidinone derivatives with antimicrobial properties.
Sulfonate Esters: Similar compounds include various sulfonate esters used in organic synthesis and industrial applications.
Uniqueness
What sets ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate apart is its specific structure, which combines the oxazolidinone core with a sulfonate ester group
Propiedades
Fórmula molecular |
C13H15NO6S |
|---|---|
Peso molecular |
313.33 g/mol |
Nombre IUPAC |
[(2R)-1-oxo-1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H15NO6S/c1-9-3-5-11(6-4-9)21(17,18)20-10(2)12(15)14-7-8-19-13(14)16/h3-6,10H,7-8H2,1-2H3/t10-/m1/s1 |
Clave InChI |
OSEFBWKXIBZBQU-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)N2CCOC2=O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)N2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12948706.png)



![[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12948722.png)

![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)



![2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12948779.png)


